molecular formula C20H14ClN3O3S B3036825 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400081-56-3

4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide

Cat. No. B3036825
CAS RN: 400081-56-3
M. Wt: 411.9 g/mol
InChI Key: NXLLLTIQLMXSSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a quinoxalinyloxy group and a chlorine atom attached . Further analysis would require more detailed spectroscopic data.

Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives have been explored for their potential in enzyme inhibition and antioxidant activities. Specifically, these compounds have been synthesized and characterized to assess their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of neurological disorders. The enzyme inhibition assays revealed notable inhibition percentages against AChE and BChE enzymes, suggesting their potential therapeutic applications. Moreover, molecular docking studies supported these findings by demonstrating the compounds' binding affinities. The antioxidant studies further highlighted the compounds' capability to scavenge free radicals, indicating their potential as antioxidant agents (Kausar et al., 2019).

pH-Regulated Catalysis in Aqueous Media

The catalytic potential of compounds related to 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has been investigated in the context of pH-regulated transfer hydrogenation reactions. These studies have demonstrated the efficacy of using these compounds as catalysts in selective transfer hydrogenation of quinoxalines, with the reactions being highly dependent on the pH of the aqueous medium. This pH dependency allows for fine-tuning of the reaction conditions to achieve optimal yields, highlighting the compounds' versatility and potential in catalytic applications (Tan et al., 2011).

Antitumor Activity

The antitumor potential of 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives has been explored through the synthesis and evaluation of novel compounds. These studies have focused on the in vitro antitumor activities against various cancer cell lines, including lung cancer and melanoma. The findings suggest that certain derivatives exhibit significant antitumor activity, making them candidates for further investigation as anticancer agents (Sławiński & Brzozowski, 2006).

Supramolecular Architecture

The influence of chlorine substitutions on the molecular conformation and supramolecular architecture of arylsulfonamides has been studied. These investigations provide insights into how chloro substituents affect the overall molecular structure and intermolecular interactions of such compounds. Understanding these effects is crucial for designing molecules with desired properties and functionalities, particularly in the context of medicinal chemistry (Fernandes et al., 2011).

Future Directions

The potential therapeutic applications of this compound suggest that it could be a subject of future research, particularly in the context of carbonic anhydrase IX inhibition . Further studies could also explore its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

4-chloro-N-(2-quinoxalin-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-9-11-15(12-10-14)28(25,26)24-18-7-3-4-8-19(18)27-20-13-22-16-5-1-2-6-17(16)23-20/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLLTIQLMXSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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